molecular formula C19H16N2O5S B2505297 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896011-04-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2505297
CAS No.: 896011-04-4
M. Wt: 384.41
InChI Key: AWFNRKGKDKJQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-β RI), also known as ALK5. This compound has emerged as a critical pharmacological tool for dissecting the TGF-β signaling pathway, which plays a central role in a myriad of physiological and pathological processes. Its primary research value lies in its application for investigating the mechanisms underlying fibrotic diseases, including idiopathic pulmonary fibrosis, renal fibrosis , and cardiac fibrosis. By selectively inhibiting ALK5 autophosphorylation and subsequent Smad2/3 phosphorylation, this inhibitor effectively blocks the pro-fibrotic gene program, making it invaluable for in vitro and in vivo models of tissue scarring. Furthermore, due to the dual role of TGF-β signaling in tumorigenesis, this inhibitor is widely used in cancer research to study the pathway's context-dependent effects on tumor metastasis, epithelial-to-mesenchymal transition (EMT), and the tumor microenvironment . Researchers utilize this compound to explore therapeutic strategies aimed at disrupting TGF-β-driven immunosuppression and cancer cell invasion. Its high specificity for ALK5 over other kinase receptors ensures a well-defined mechanism of action, providing clarity in experimental outcomes related to this complex signaling cascade.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-23-15-5-3-4-12(17(15)24-2)18(22)21-19-20-13(9-27-19)11-6-7-14-16(8-11)26-10-25-14/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFNRKGKDKJQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves condensing α-halo ketones with thioamides. For this compound, 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one reacts with thioacetamide in ethanol under reflux (78–80°C, 12–16 hours). The reaction proceeds via nucleophilic substitution and cyclization, yielding 4-(benzo[d]dioxol-5-yl)thiazole-2-amine as an intermediate.

Reaction Conditions:

Parameter Specification
Solvent Ethanol
Temperature 78–80°C (reflux)
Catalyst None
Yield 65–72%

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to construct the thiazole ring. For example, 2-amino-4-bromothiazole reacts with benzo[d]dioxole-5-boronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture (90°C, 8 hours). This method offers superior regioselectivity (yields: 78–85%) compared to Hantzsch synthesis but requires stringent anhydrous conditions.

Functionalization with Benzo[d]dioxole

The benzo[d]dioxole group is introduced either during thiazole synthesis (as in Hantzsch) or via post-cyclization modifications.

Direct Incorporation via Cyclization

In Hantzsch synthesis, the α-halo ketone precursor already contains the benzo[d]dioxole moiety, eliminating the need for subsequent functionalization.

Post-Synthetic Modification

For Suzuki-derived thiazoles, 4-bromo-2-aminothiazole undergoes coupling with benzo[d]dioxole-5-boronic acid under Pd catalysis (Pd(OAc)₂, BINAP, K₂CO₃). This method allows modular assembly but requires chromatographic purification to remove biphenyl byproducts.

Amidation with 2,3-Dimethoxybenzoyl Chloride

The final step involves coupling the thiazole amine with 2,3-dimethoxybenzoyl chloride. Two approaches are documented:

Schotten-Baumann Reaction

The amine intermediate reacts with 2,3-dimethoxybenzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) with NaOH (0–5°C, 2 hours). This method affords moderate yields (60–68%) but risks hydrolysis of the acid chloride.

Optimized Conditions:

Parameter Specification
Solvent Dichloromethane/Water
Temperature 0–5°C
Base NaOH (2 equiv)
Yield 60–68%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF (24 hours, room temperature) improves yields to 80–85%. This method minimizes side reactions and enhances scalability.

Analytical Characterization

Critical data for validating the compound’s structure include:

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 8.42 (s, 1H, thiazole-H), 7.92–7.85 (m, 2H, benzodioxole-H), 6.98 (s, 1H, NH), 3.89 (s, 6H, OCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity when using carbodiimide-mediated coupling, compared to 92–95% for Schotten-Baumann.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Hantzsch + Schotten 60–68 92–95 Moderate
Suzuki + EDC/NHS 80–85 98+ High

The Suzuki/EDC route is preferable for industrial applications due to higher efficiency, whereas Hantzsch synthesis remains viable for small-scale research.

Challenges and Optimization Strategies

  • Byproduct Formation : Palladium residues in Suzuki couplings necessitate chelating agents (e.g., EDTA) during workup.
  • Amine Hydrolysis : Low-temperature conditions (-10°C) in Schotten-Baumann reactions reduce hydrolysis of 2,3-dimethoxybenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide. For instance, derivatives of thiazole and benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines. Research indicates that modifications in the chemical structure can enhance the selectivity and potency against specific cancer types.

Case Study:
A study demonstrated that thiazole derivatives exhibited IC50 values ranging from 5 µM to 15 µM against human colorectal carcinoma (HCT116) cells, suggesting that structural features similar to those in this compound could be crucial for anticancer efficacy .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Related thiazole compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of both thiazole and benzo[d][1,3]dioxole groups appears to enhance their antimicrobial properties.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
This compoundTBDTBD

Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors of key enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, thiazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells.

Case Study:
A derivative was found to have an IC50 value of 7 µM against DHFR, indicating its potential as an antimicrobial agent .

Organic Electronics

This compound may also find applications in materials science, particularly in organic electronics due to its electronic properties arising from conjugated systems within its structure.

Research Findings:
Studies suggest that compounds with similar structures can be used in organic light-emitting diodes (OLEDs), where their ability to form stable thin films is essential for device performance.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with cellular targets that regulate apoptosis and cell cycle progression. Studies have shown that the compound can induce apoptosis by activating caspase pathways and causing mitochondrial dysfunction . Additionally, it can cause cell cycle arrest at the S-phase and G2/M-phase, thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and research findings:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity/Findings Reference
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide Thiazole-Benzamide - 4-Benzo[d][1,3]dioxol
- 2,3-Dimethoxybenzamide
455.5 g/mol Structural analog of kinase inhibitors; no explicit activity data reported
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Thiazole-Cyclopropanecarboxamide - 4-(4-Methoxyphenyl)thiazole
- Cyclopropane-carboxamide
Not reported Synthesized via coupling cyclopropanecarboxylic acid with thiazole-amine; biochemical screening pending
D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide Penta-dienamide - Benzo[d][1,3]dioxol
- Methylthiophenylurea chain
Not reported Demonstrated moderate antimicrobial activity in preliminary assays
N-(3-Methyl-4-oxo-thiadiazolo-triazin-7-yl)benzamide Thiadiazolo-Triazin-Benzamide - Thiadiazolo-triazin core
- Benzamide
Not reported Synthesized via cyclization; structural stability noted in Ni-complex studies
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide Thiazole-Benzamide - Dihydrodioxin substituent
- 3,4-Dimethoxybenzamide
455.5 g/mol Structural analog with dihydrodioxin instead of methylenedioxyphenyl; no activity data

Key Observations:

Cyclopropane-carboxamide derivatives (e.g., compound 74 ) introduce rigidity, which may enhance metabolic stability compared to flexible penta-dienamide chains (e.g., D14 ).

Synthetic Methodologies :

  • Thiazole-benzamides are commonly synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) , while thiadiazolo-triazin analogs require cyclization of thiourea intermediates .

Biological Data Limitations :

  • While D14 and related penta-dienamides show antimicrobial activity, most thiazole-benzamides lack explicit bioactivity data, highlighting a gap in current research.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring , a benzo[d][1,3]dioxole moiety , and dimethoxybenzamide , which contribute to its pharmacological properties. The unique combination of these structural elements suggests a potential for diverse biological activities.

Structural Feature Description
Thiazole RingKnown for antimicrobial and anticancer properties.
Benzo[d][1,3]dioxoleAssociated with enzyme inhibition and modulation of signaling pathways.
Dimethoxy GroupEnhances solubility and may influence receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cellular pathways involved in tumor growth and proliferation. Its structural components are thought to interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The thiazole and dioxole components are known for their antimicrobial effects. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could contribute to its anticancer and antimicrobial activities.

The mechanisms through which this compound exerts its effects are still under investigation but are believed to involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : Affecting pathways such as MAPK or PI3K/Akt which are crucial for cell survival and growth.

Case Studies

Several studies have explored the biological activity of similar compounds to provide insights into the potential effects of this compound:

  • Anticancer Efficacy :
    • A study on thiazole derivatives indicated that modifications at the 2-position could enhance cytotoxicity against breast cancer cell lines.
    • Research on benzo[d][1,3]dioxole derivatives showed promising results in inhibiting tumor growth in animal models.
  • Antimicrobial Activity :
    • A series of thiazole compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity attributed to the thiazole ring.
    • Another study highlighted the synergistic effects when combined with traditional antibiotics.

Q & A

Q. How can the mechanism of action (MoA) be systematically investigated?

  • Methodological Answer :
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins .
  • CRISPR-Cas9 screens : Knockout libraries to pinpoint genetic vulnerabilities linked to compound efficacy .
  • Metabolomics : LC-MS-based profiling to trace metabolic disruptions (e.g., TCA cycle intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.